5-(2-Chlorobenzoyl)-2-methylpyridine
Overview
Description
Compounds like “5-(2-Chlorobenzoyl)-2-methylpyridine” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of such compounds often involves the use of a benzoyl chloride derivative, such as 2-Chlorobenzoyl chloride . The benzoyl chloride can react with a suitable aromatic compound to form the desired product .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyridine ring substituted with a benzoyl group and a methyl group. The benzoyl group itself is substituted with a chlorine atom .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite diverse, depending on the specific substituents present on the aromatic ring. For example, they might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their specific structure and the presence of functional groups. For example, they might exhibit aromaticity and stability .Scientific Research Applications
Photochemical Applications
5-(2-Chlorobenzoyl)-2-methylpyridine has been involved in studies related to photochemical reactions. For instance, research on the photochemical dimerization of 2-aminopyridines, a related compound, has shown that ultraviolet irradiation in hydrochloric acid solution results in the formation of dimers. These dimers exhibit unusual chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Separation Techniques
Studies on 2-Chloro-5-trichloromethylpyridine, a compound closely related to this compound, have focused on methods to separate and purify this compound using extraction, distillation, and column chromatography (Su Li, 2005). Additionally, research on the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines has indicated the potential for creating a variety of biologically active molecules, including pesticides (Gangadasu, Raju & Rao, 2002).
Crystallography
In the field of crystallography, the crystal structure of compounds similar to this compound, such as 2-amino-5-methylpyridine hydrochloride, has been solved using X-ray diffraction techniques. This research provides insights into the molecular structure and stability of these compounds (Sherfinski & Marsh, 1975).
Spectroscopy Studies
Matrix-isolation infrared spectroscopy has been used to investigate the photoreaction of 2-amino-5-methylpyridine, revealing information about amino-imino tautomerism, a process relevant to understanding the behavior of similar compounds under various light conditions (Akai et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-chlorophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOCVVCFASTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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